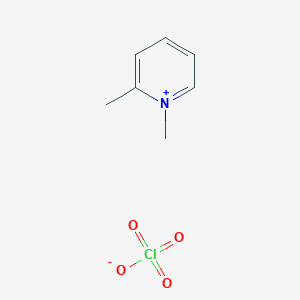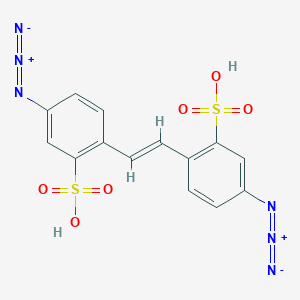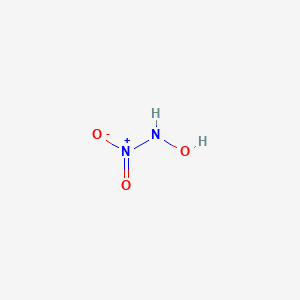
N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide, also known as CPES, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in various physiological processes.
Biochemical and Physiological Effects:
N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of enzyme activity, and the potential to act as an adsorbent for pollutants. However, further research is needed to fully understand the effects of N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide on various biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide in lab experiments is its potential applications in various fields, including medicinal chemistry, material science, and environmental science. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide, including the development of novel anticancer agents based on N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide, the synthesis of novel materials using N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide as a building block, and the development of N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide-based adsorbents for the removal of pollutants from water. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide.
Métodos De Síntesis
N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide can be synthesized using different methods, including the reaction of 5-chloro-2-aminopyridine with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 5-chloro-2-aminopyridine with 4-ethylbenzenesulfonyl isocyanate in the presence of a base such as triethylamine. Both methods result in the formation of N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide, which can be purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide has been used as a building block for the synthesis of novel materials with potential applications in electronic devices. In environmental science, N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide has been studied as a potential adsorbent for the removal of pollutants from water.
Propiedades
Fórmula molecular |
C13H13ClN2O2S |
|---|---|
Peso molecular |
296.77 g/mol |
Nombre IUPAC |
N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-2-10-3-6-12(7-4-10)19(17,18)16-13-8-5-11(14)9-15-13/h3-9H,2H2,1H3,(H,15,16) |
Clave InChI |
ILCCLCAKGUTEND-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl |
SMILES canónico |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Solubilidad |
8.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)











